molecular formula C20H13BrN2S B11109130 4-(4-bromophenyl)-2-phenylphthalazine-1(2H)-thione

4-(4-bromophenyl)-2-phenylphthalazine-1(2H)-thione

Cat. No.: B11109130
M. Wt: 393.3 g/mol
InChI Key: IFYNKZAFRZSIJR-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE is a complex organic compound that belongs to the class of phthalazinethiones This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a phthalazinethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE typically involves multi-step organic reactions. One common method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) as catalysts . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE is unique due to its specific structural features and the presence of both bromophenyl and phenyl groups

Properties

Molecular Formula

C20H13BrN2S

Molecular Weight

393.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenylphthalazine-1-thione

InChI

InChI=1S/C20H13BrN2S/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H

InChI Key

IFYNKZAFRZSIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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